
2-(吡咯啉-1-基)-1-(噻吩-2-基)戊酮
描述
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one is a stimulant drug . It is an analogue of α-Pyrrolidinovalerophenone (α-PVP), a dangerous designer drug that is being marketed as ‘bath salt’ in the illicit drug market .
Molecular Structure Analysis
The molecular formula of 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one is C13H19NOS . The molecular weight is 237.36100 .科学研究应用
在非法药品中的识别和表征:“2-(吡咯啉-1-基)-1-(噻吩-2-基)戊酮”(α-PVT)已被确认为非法药品市场中的一种致幻物质。这种化合物及其类似物如α-PBT和溴噻吩类似物被发现存在于非法产品中。这项研究提供了有助于识别这些噻吩衍生物的卡宁酮类似物的分析数据(Doi等,2015)。
光谱鉴定和衍生化:另一项研究专注于使用光谱技术如GC-MS、IR、NMR和X射线衍射来鉴定和衍生化某些卡宁酮,包括“2-(吡咯啉-1-基)-1-(噻吩-2-基)戊酮”的类似物,(Nycz et al., 2016)。
作为单胺摄取抑制剂的生物评价:类似于“2-(吡咯啉-1-基)-1-(噻吩-2-基)戊酮”的化合物已被合成并评估其作为多巴胺和去甲肾上腺素转运体的选择性抑制剂的潜力,这对神经传导至关重要(Meltzer et al., 2006)。
热力学性质:对包括与问题中化合物在结构上相似的吡咯啉-2-酮与各种醇混合物的过量摩尔焓进行了研究,以了解分子水平上的特定相互作用(Mehta et al., 1997)。
固态光加成反应:研究了含有噻吩基团的化合物的固态光化学,与“2-(吡咯啉-1-基)-1-(噻吩-2-基)戊酮”相关,揭示了意想不到的光加成反应(Resendiz et al., 2008)。
噻吩-香豆素类似物的合成和生物活性:合成了基于噻吩的香豆素衍生物,并分析了其抗菌活性,在分子对接研究中显示出显著结果。这项研究突出了噻吩衍生物的潜在药用应用(Nanjundaswamy et al., 2022)。
戊酮和α-吡咯啉瓦酮中毒案例:报道了涉及α-吡咯啉瓦酮的致命案例,这种化合物在结构上与“2-(吡咯啉-1-基)-1-(噻吩-2-基)戊酮”相关。这项研究对了解这类化合物的毒理学特征至关重要(Sykutera等,2015)。
安全和危害
未来方向
Recently, thienyl derivatives of cathinones have appeared on the market as new psychoactive substances (NPS) . In Japan, cathinone derivatives with a phenyl group as the aromatic ring have been widely controlled by generic scheduling . To escape from such a regulation, analogs with different aromatic groups such as α-PVT and α-PBT appeared on the illicit market of psychoactive compounds . This is the first report describing identification of α-PBT, and bromothienyl analogs of both α-PVT and α-PBT in illicit drug products . The synthetic method and analytical data shown in this study will be useful for identification of the thienyl derivatives of cathinone analogs .
属性
IUPAC Name |
2-pyrrolidin-1-yl-1-thiophen-2-ylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-2-6-11(14-8-3-4-9-14)13(15)12-7-5-10-16-12/h5,7,10-11H,2-4,6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSRPGUQJAKBLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=CS1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857020 | |
| Record name | 2-(1-Pyrrolidinyl)-1-(2-thienyl)-1-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one | |
CAS RN |
1400742-66-6 | |
| Record name | 2-(1-Pyrrolidinyl)-1-(2-thienyl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-PVT | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-Pyrrolidinyl)-1-(2-thienyl)-1-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-PYRROLIDINOVALEROTHIOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JA2K09914 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does α-PVT interact with neurotransmitter transporters, and what are the downstream effects?
A1: α-PVT acts as an inhibitor and substrate for human monoamine transporters, primarily targeting the dopamine transporter (hDAT), norepinephrine transporter (hNET), and serotonin transporter (hSERT) [, ]. This interaction disrupts normal neurotransmitter reuptake, leading to increased extracellular concentrations of dopamine, norepinephrine, and serotonin. The resulting overstimulation of these neurotransmitter systems contributes to the stimulant and euphoric effects associated with α-PVT use []. Studies have shown that α-PVT displays a higher potency at hNET compared to hDAT and hSERT, suggesting a potential for unique pharmacological effects compared to other cathinones [].
Q2: What are the key metabolic pathways involved in the breakdown of α-PVT in humans?
A2: In vitro studies using pooled human liver microsomes (pHLM) and S9 fraction (pS9) have identified several metabolic pathways for α-PVT []. These include hydroxylation of the pyrrolidine ring and thiophene ring, as well as the formation of lactams. Additionally, α-PVT can undergo oxidative metabolism via cytochrome P450 (CYP) enzymes, with CYP1A2, CYP2C9, and CYP2C19 playing significant roles in its hepatic clearance []. These metabolic processes ultimately lead to the formation of various metabolites that can be detected in urine, providing insights into α-PVT consumption.
Q3: What is the relationship between the chemical structure of α-PVT and its pharmacological activity?
A3: Structure-activity relationship (SAR) studies have demonstrated that modifications to the α-carbon chain length in substituted cathinones, including α-PVT, influence their binding affinity and potency at monoamine transporters []. Generally, increasing the α-carbon chain length enhances the affinity for hDAT, hNET, and hSERT, ultimately impacting their stimulant effects. Additionally, the presence of specific substituents on the aromatic ring can further modulate their pharmacological properties, affecting their potency, selectivity, and metabolic profiles [].
Q4: What are the potential risks and concerns associated with α-PVT use based on the available scientific evidence?
A4: The pharmacological properties of α-PVT, particularly its potent interaction with monoamine transporters, raise concerns regarding its abuse potential and potential for adverse effects []. The disruption of neurotransmitter homeostasis caused by α-PVT can contribute to various physiological and psychological effects, including cardiovascular complications, agitation, paranoia, and hallucinations []. Moreover, the limited research on long-term effects and potential toxicity of α-PVT necessitates further investigation to fully understand its risks to human health.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



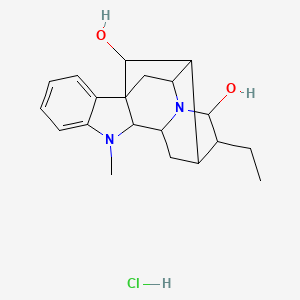
![2-[[5-[[4-(4,5-Difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid](/img/structure/B605258.png)

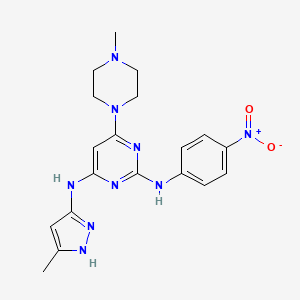
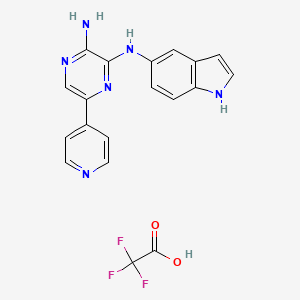

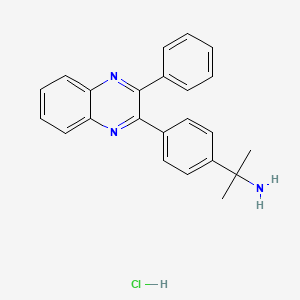
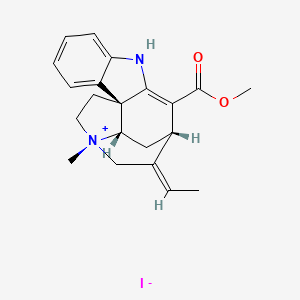

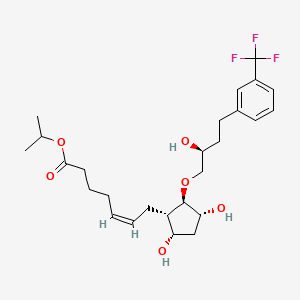
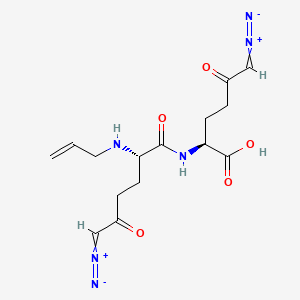
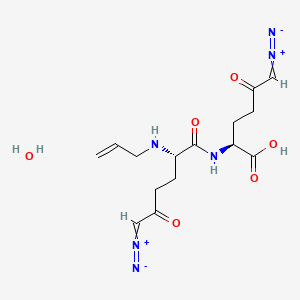
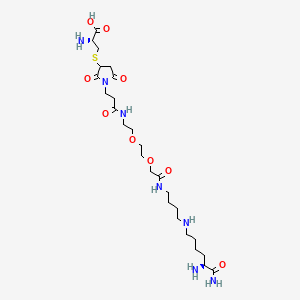
![[(2R,3R,4S)-2-[(3R,4aR,6aR,12S,12aS,12bR)-8,11,12-trihydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate](/img/structure/B605278.png)